molecular formula C9H16O3 B595952 (R)-2-(Hex-5-enyloxy)propanoic acid CAS No. 1218998-90-3

(R)-2-(Hex-5-enyloxy)propanoic acid

Cat. No. B595952
M. Wt: 172.224
InChI Key: AJARURYEKUWTFJ-MRVPVSSYSA-N
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Description

“®-2-(Hex-5-enyloxy)propanoic acid” is a chemical compound with the CAS Number: 1218998-90-3. It has a molecular weight of 172.22 and its molecular formula is C9H16O3 . The IUPAC name for this compound is (2R)-2-(5-hexenyloxy)propanoic acid .


Molecular Structure Analysis

The InChI code for “®-2-(Hex-5-enyloxy)propanoic acid” is 1S/C9H16O3/c1-3-4-5-6-7-12-8(2)9(10)11/h3,8H,1,4-7H2,2H3,(H,10,11)/t8-/m1/s1 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“®-2-(Hex-5-enyloxy)propanoic acid” is a compound that should be stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The study of synthetic routes involving esters and ethers of substituted monobasic acids like "(R)-2-(Hex-5-enyloxy)propanoic acid" plays a significant role in organic synthesis, offering pathways to create complex molecules with potential applications in drug development and materials science (Enders, Berg, & Jandeleit, 2003).

Enantioselective Synthesis

  • The enantioselective synthesis of neuroactive compounds demonstrates the utility of chiral intermediates derived from propanoic acid esters, highlighting the importance of stereochemical control in producing biologically active substances (Pajouhesh et al., 2000).

Catalytic Mechanisms

  • Research on hydroxyethylphosphonate dioxygenase (HEPD) using density functional theory illustrates the catalytic mechanism involving ferric superoxide and hydroxide, which may inform the development of catalysts for industrial and environmental applications (Hirao & Morokuma, 2010).

Biomass-Derived Chemicals

  • Studies on the electrochemical oxidation of biomass-derived compounds to produce key industrial chemicals underscore the potential of renewable resources in sustainable chemistry. For instance, the conversion of 5-hydroxymethylfurfural (HMF) to furandicarboxylic acid (FDCA) using copper-based catalysts demonstrates the intersection of green chemistry and catalytic innovation (Nam, Taitt, & Choi, 2018).

Structural and Stereochemical Studies

  • Research into the structural and stereochemical properties of molecules related to "(R)-2-(Hex-5-enyloxy)propanoic acid" contributes to a deeper understanding of molecular interactions, which is crucial for the design of more effective drugs and materials (Baba et al., 2018).

Asymmetric Transfer Hydrogenation

  • The exploration of asymmetric transfer hydrogenation for the synthesis of antidepressants indicates the relevance of propanoic acid derivatives in medicinal chemistry, showcasing the application of chiral catalysts in pharmaceutical synthesis (Buitrago et al., 2012).

Safety And Hazards

For safety information and potential hazards associated with “®-2-(Hex-5-enyloxy)propanoic acid”, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(2R)-2-hex-5-enoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-4-5-6-7-12-8(2)9(10)11/h3,8H,1,4-7H2,2H3,(H,10,11)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJARURYEKUWTFJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682182
Record name (2R)-2-[(Hex-5-en-1-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Hex-5-enyloxy)propanoic acid

CAS RN

1218998-90-3
Record name (2R)-2-(5-Hexen-1-yloxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218998-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-[(Hex-5-en-1-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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